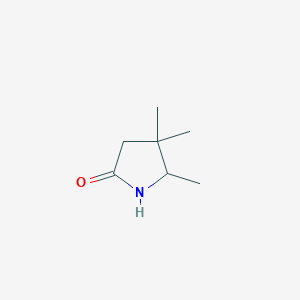

4,4,5-Trimethylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,5-trimethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-7(2,3)4-6(9)8-5/h5H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXOLEUBBPAXMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Studies of Trimethylpyrrolidin 2 Ones and Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the stereochemistry of molecules like 4,4,5-trimethylpyrrolidin-2-one. The relative orientation of the substituents on the pyrrolidine (B122466) ring can be elucidated by analyzing various NMR parameters, including chemical shifts, scalar coupling constants (J-values), and Nuclear Overhauser Effects (NOEs). wordpress.com

Protons in different stereochemical environments exhibit distinct chemical shifts. For instance, the diastereotopic protons on the C3 methylene group in a chiral pyrrolidinone will have different chemical shifts, appearing as separate signals in the ¹H NMR spectrum. The precise chemical shift values are influenced by the spatial orientation of the nearby methyl groups at the C4 and C5 positions.

The magnitude of the coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring the ³J values between the C5 proton and the protons on the neighboring carbon, it is possible to deduce the dihedral angles and thus the relative stereochemistry (cis or trans) of the substituents. oup.com For example, a larger coupling constant (typically 8-10 Hz) often indicates a trans-diaxial relationship between protons, while smaller coupling constants (2-5 Hz) suggest cis or equatorial-axial relationships. oup.com

Furthermore, two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about through-space proximity of nuclei. wordpress.com A cross-peak in a NOESY spectrum between the protons of the C5-methyl group and a specific proton on the C4-methyl group would indicate that these groups are on the same face of the ring (cis relationship), a crucial piece of information for unambiguous stereochemical assignment.

| Proton | Exemplary Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Stereochemical Implication |

|---|---|---|---|---|

| H-5 | ~4.10 | quartet | 7.0 | Coupled to C5-CH₃ protons. |

| H-3a | ~2.50 | dd | J = 17.0, 8.5 | Diastereotopic proton, geminal and vicinal coupling. |

| H-3b | ~2.15 | dd | J = 17.0, 4.0 | Diastereotopic proton, smaller vicinal J suggests different dihedral angle than H-3a. |

| C4-CH₃ (axial) | ~1.15 | singlet | - | Chemical shift influenced by anisotropic effects of the ring. |

| C4-CH₃ (equatorial) | ~1.05 | singlet | - | Typically shielded relative to the axial methyl group. |

| C5-CH₃ | ~1.25 | doublet | 7.0 | Coupled to H-5. |

X-ray Diffraction Analysis for Solid-State Structural Characterization

X-ray diffraction analysis of single crystals provides the most definitive determination of a molecule's three-dimensional structure in the solid state. This technique yields precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated. For derivatives of trimethylpyrrolidin-2-one, this method unambiguously confirms the relative stereochemistry and reveals the preferred conformation of the molecule within the crystal lattice. rsc.org

Crystal structures of related pyrrolidin-2-one compounds show that the five-membered lactam ring is non-planar. iucr.orgmdpi.com The analysis provides exact values for the degree of ring puckering and identifies the specific conformation adopted, such as an envelope or twist form. Furthermore, X-ray diffraction elucidates the intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, that dictate the crystal packing arrangement. iucr.org While a specific crystal structure for this compound is not detailed in the provided search context, the analysis of analogous structures provides a clear framework for understanding its solid-state characteristics.

| Parameter | Typical Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C2-N1 Bond Length | ~1.34 Å |

| N1-C5 Bond Length | ~1.47 Å |

| C4-C5 Bond Length | ~1.53 Å |

| C3-C4 Bond Length | ~1.52 Å |

| C2-C3 Bond Length | ~1.51 Å |

| N1-C2-C3 Bond Angle | ~111° |

| C2-C3-C4 Bond Angle | ~105° |

| C3-C4-C5 Bond Angle | ~104° |

| C4-C5-N1 Bond Angle | ~106° |

| C5-N1-C2 Bond Angle | ~113° |

Conformational Analysis and Stereochemical Characterization

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to alleviate torsional strain. libretexts.org The two most common idealized conformations are the "envelope" (E) and the "twist" (T), or half-chair, forms. researchgate.net In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. researchgate.net

The specific conformation adopted by a substituted pyrrolidin-2-one is determined by the nature and position of its substituents, which seek to minimize steric interactions. For this compound, the bulky methyl groups significantly influence the ring's pucker. The substituents' preference for pseudo-equatorial positions to reduce steric strain will favor specific envelope or twist conformers. nih.gov For instance, the puckering of the ring can be controlled by the stereoelectronic and inductive effects of substituents. nih.gov The lowest-energy conformation represents a balance between minimizing torsional strain and avoiding unfavorable steric clashes between the methyl groups.

The envelope and twist conformations of the pyrrolidine ring are not static but are typically in rapid dynamic equilibrium. The interconversion between these puckered forms occurs via a low-energy process known as pseudorotation. rsc.org This process can be visualized as a continuous wave-like motion of the puckering around the ring, with each atom moving through the out-of-plane position. acs.org The entire conformational landscape of the ring can be described by two Cremer-Pople puckering parameters: the puckering amplitude (Q) and the phase angle (Φ). nih.gov

The presence of substituents introduces energy barriers along the pseudorotational pathway, making certain conformations (phase angles) more stable than others. rsc.org The energy profile of this pathway is known as the pseudorotational potential. For an unsubstituted pyrrolidine ring, the barrier to pseudorotation is low. rsc.org However, for a molecule like this compound, the steric demands of the methyl groups create a more defined potential energy surface with distinct minima corresponding to the most stable twist or envelope conformers. The study of these ring-puckering dynamics is essential for understanding how the molecule's shape fluctuates, which can be critical for its interaction with other molecules. acs.org

| Concept | Description | Relevance to this compound |

|---|---|---|

| Ring Puckering | The deviation of ring atoms from a mean plane to relieve torsional strain. acs.org | The pyrrolidin-2-one ring is non-planar. |

| Envelope (E) Form | A conformation where four atoms are coplanar and one is out of the plane. libretexts.org | A potential low-energy conformation. |

| Twist (T) Form | A conformation where two adjacent atoms are on opposite sides of a plane defined by the other three. researchgate.net Also known as a half-chair. | Another potential low-energy conformation. |

| Pseudorotation | The continuous interconversion between puckered conformations (E and T forms) without passing through a high-energy planar state. acs.org | Describes the dynamic flexibility of the ring. |

| Puckering Amplitude (Q) | A Cremer-Pople parameter that quantifies the degree of non-planarity of the ring. nih.gov | Indicates how much the ring is puckered. |

| Phase Angle (Φ) | A Cremer-Pople parameter that describes the specific type of pucker (e.g., which atom is out of plane in an E form). nih.gov | Defines the exact conformation on the pseudorotational pathway. |

| Pseudorotational Potential | The energy profile as a function of the phase angle, showing the relative stabilities of different conformations. rsc.org | The methyl groups create distinct energy minima, favoring specific conformers. |

Role of 4,4,5 Trimethylpyrrolidin 2 One As a Synthetic Intermediate and Building Block

Precursor to Chiral Pyrrolidine (B122466) Derivatives (e.g., 2,2,4-Trimethylpyrrolidine)

A significant application of 4,4,5-trimethylpyrrolidin-2-one is its role as a precursor in the synthesis of chiral pyrrolidine derivatives. Chiral molecules are essential in drug development as they can interact with biological targets with high specificity. The reduction of (S)-3,5,5-trimethyl-pyrrolidin-2-one, a stereoisomer of this compound, is a key step in producing (S)-2,2,4-trimethylpyrrolidine hydrochloride. newdrugapprovals.orgnewdrugapprovals.org This transformation is typically achieved using a reducing agent like lithium aluminum hydride (LiAlH4) in a suitable solvent such as anhydrous tetrahydrofuran (THF). newdrugapprovals.orgnewdrugapprovals.org

The resulting chiral pyrrolidine, 2,2,4-trimethylpyrrolidine, is a valuable building block in its own right. lookchem.com It is utilized as a chiral auxiliary in asymmetric synthesis, a process that allows for the selective production of one enantiomer of a chiral product. lookchem.com This control over stereochemistry is critical in the pharmaceutical industry. lookchem.com

| Precursor | Reagent | Product | Application of Product |

| (S)-3,5,5-Trimethyl-pyrrolidin-2-one | Lithium aluminum hydride (LiAlH4) | (S)-2,2,4-Trimethylpyrrolidine hydrochloride | Intermediate for CFTR modulators |

Utility in the Construction of Complex Heterocyclic Frameworks in Organic Synthesis

The pyrrolidin-2-one scaffold, of which this compound is a substituted example, is a fundamental component in the construction of more elaborate heterocyclic frameworks. nih.govnih.gov Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in organic chemistry and drug discovery. The γ-lactam structure within pyrrolidin-2-one derivatives serves as a versatile starting point for a variety of chemical transformations, enabling the synthesis of complex polyheterocyclic systems. nih.govmdpi.comnih.gov

The reactivity of the pyrrolidin-2-one ring allows for modifications at various positions, leading to the creation of diverse molecular architectures. nih.gov These modifications can include the introduction of additional rings or functional groups, ultimately yielding compounds with unique three-dimensional shapes and biological activities. nih.govresearchgate.net

Application in Medicinal Chemistry Research Scaffolds

The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netresearchgate.net Its derivatives have been shown to exhibit a wide range of pharmacological activities, making them attractive starting points for drug discovery programs. researchgate.netnih.gov

One of the most notable applications of this compound and its derivatives is in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. newdrugapprovals.org These drugs are designed to correct the malfunctioning protein that causes cystic fibrosis. Specifically, (S)-2,2,4-trimethylpyrrolidine, derived from (S)-3,5,5-trimethylpyrrolidin-2-one, is a key intermediate in the synthesis of certain CFTR modulators. newdrugapprovals.orgmdpi.com

CFTR modulators are classified as correctors or potentiators, with correctors helping the misfolded CFTR protein to fold correctly and traffic to the cell surface, and potentiators enhancing the function of the protein once it is there. nih.govcff.org The development of these targeted therapies has revolutionized the treatment of cystic fibrosis. nih.gov

The broader class of pyrrolidin-2-one derivatives is of significant interest in the synthesis of bioactive compounds. nih.govresearchgate.net The five-membered ring structure is a common feature in many natural products and synthetic drugs with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.gov

The versatility of the pyrrolidin-2-one scaffold allows medicinal chemists to synthesize a wide array of analogues and explore their structure-activity relationships. nih.govnih.gov This exploration can lead to the identification of new drug candidates with improved efficacy and safety profiles. The ability to introduce various substituents onto the pyrrolidin-2-one ring provides a powerful tool for fine-tuning the pharmacological properties of the resulting molecules. researchgate.net

| Pyrrolidin-2-one Derivative Class | Associated Biological Activities |

| General Pyrrolidin-2-ones | Antimicrobial, Anticancer, Anti-inflammatory, Anticonvulsant |

| CFTR Modulator Intermediates | Correction of CFTR protein function |

Applications in Asymmetric Catalysis

Asymmetric catalysis is a powerful technique for the synthesis of chiral molecules, and derivatives of this compound have found applications in this field.

Chiral pyrrolidine derivatives, which can be synthesized from precursors like this compound, are frequently used as the backbone for chiral organocatalysts. nih.govnih.gov Organocatalysts are small organic molecules that can catalyze chemical reactions with high stereoselectivity.

One important class of organocatalysts derived from chiral pyrrolidines are thiourea-type catalysts. These catalysts are known to be effective in a variety of asymmetric transformations, including Michael additions and aldol (B89426) reactions. The pyrrolidine unit provides a defined chiral environment that influences the stereochemical outcome of the reaction, leading to the formation of a specific enantiomer of the product. The development of such catalysts is a key area of research in modern organic synthesis. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the role of This compound as a synthetic intermediate and building block in the design of ligands for transition metal catalysis.

Extensive searches for the synthesis of ligands from this compound, chiral ligands derived from this specific compound, and its catalytic applications did not yield any relevant research findings. The scientific literature focuses on other substituted pyrrolidinone structures and related heterocyclic compounds for ligand design, but does not mention the use of this compound in this context.

Therefore, an article on the specific topic of "" in "Ligand Design for Transition Metal Catalysis" cannot be generated due to the absence of published research on this subject.

Mechanistic Investigations of Reactions Involving Pyrrolidin 2 One Derivatives

Insights into Reaction Pathways and Intermediate Formation

The synthesis of the pyrrolidin-2-one ring can proceed through various mechanistic pathways, often involving complex cascade reactions and the formation of key intermediates.

One prominent pathway involves the ring contraction of piperidine (B6355638) derivatives. rsc.org Mechanistically, this process is a domino reaction that begins with the in-situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. rsc.orgresearchgate.net This is followed by a sequence of carboxylic acid formation, decarboxylation, and finally, an ipso-oxidation to yield the pyrrolidin-2-one structure. rsc.orgresearchgate.net The selectivity of this pathway can be finely tuned by the choice of oxidant and additives, allowing for the selective synthesis of either pyrrolidin-2-ones or other related heterocycles like 3-iodopyrroles from the same starting materials. rsc.org

Another well-studied pathway involves the use of donor-acceptor (DA) cyclopropanes. These strained rings can react as 1,4-C,C-dielectrophiles with primary amines, which act as 1,1-dinucleophiles. mdpi.com The reaction is typically catalyzed by a Lewis acid and proceeds through the opening of the cyclopropane (B1198618) ring to form a γ-amino ester intermediate. mdpi.comnih.gov This intermediate then undergoes in-situ lactamization to form the pyrrolidin-2-one ring. mdpi.com Subsequent dealkoxycarbonylation can then occur. mdpi.com Optimization studies have shown that while various Lewis acids can facilitate the initial ring-opening, the cyclization to the lactam often requires specific conditions, such as heating in toluene (B28343) with acetic acid, to proceed efficiently. nih.gov

Multicomponent reactions (MCRs) also offer efficient routes to substituted pyrrolidin-2-ones, often proceeding through imine intermediates. For instance, the reaction of an aldehyde, an amine, and diethyl acetylenedicarboxylate (B1228247) can form a 1,3-dipolar intermediate. rsc.org This intermediate adds to an in-situ generated imine, followed by an intramolecular attack of the amino group on an ester to form the five-membered lactam ring. rsc.org A plausible mechanism for the formation of certain spirooxindole pyrrolidine (B122466) derivatives involves the initial formation of an azomethine ylide from isatin (B1672199) and an amino acid, which then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile. tandfonline.com

Table 1: Intermediates in Pyrrolidin-2-one Synthesis

| Starting Material(s) | Key Intermediate(s) | Reaction Type | Ref |

|---|---|---|---|

| N-Substituted Piperidines | Pyrrolidine-2-carbaldehyde | Ring Contraction | rsc.orgresearchgate.net |

| Donor-Acceptor Cyclopropanes + Primary Amines | γ-Amino ester | Lewis Acid-Catalyzed Ring Opening/Lactamization | mdpi.comnih.gov |

| Aldehydes + Amines + Diethyl Acetylenedicarboxylate | Imine, 1,3-Dipolar Intermediate | Multicomponent Reaction | rsc.org |

| Isatin + Amino Acid + Dipolarophile | Azomethine Ylide | [3+2] Cycloaddition | tandfonline.com |

Understanding Stereochemical Control Mechanisms in Pyrrolidin-2-one Synthesis

Achieving stereochemical control is paramount in the synthesis of complex molecules, and various strategies have been developed for the stereoselective synthesis of pyrrolidin-2-one derivatives. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is critical for biological activity. nih.gov

One effective method for controlling stereochemistry is through catalyst-tuned regio- and enantioselective reactions. For example, chiral pyrrolidines can be obtained from 3-pyrrolines using cobalt or nickel catalysts with chiral BOX ligands, where the choice of metal dictates whether alkylation occurs at the C2 or C3 position. organic-chemistry.org Copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes has been shown to produce 2,5-disubstituted pyrrolidines with a high degree of diastereoselectivity, favoring the cis substitution pattern. nih.gov The mechanism is believed to involve an intramolecular syn-aminocupration step. nih.gov

The use of chiral starting materials, or chiral synthons, is another common approach. S-pyroglutamic acid is a well-known natural chiral synthon used to synthesize a variety of optically active 2-pyrrolidinones. nih.gov By employing mild reaction conditions, the stereogenic center at position 5 can be retained throughout the synthetic sequence, allowing for the introduction of various substituents while preserving the initial configuration. nih.gov

Multicomponent reactions can also be rendered stereoselective. The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile, such as (E)-3-benzylidene-1-phenyl-succinimide, can yield dispiro[pyrrolidine-1-succinimide] scaffolds with high diastereoselectivity. tandfonline.com Similarly, microwave-promoted one-pot syntheses using sugar-derived lactones can proceed via an in-situ generated iminium ion intermediate, leading to the diastereoselective assembly of diverse pyrrolidinones. researchgate.net

Table 2: Methods for Stereochemical Control in Pyrrolidin-2-one Synthesis

| Method | Catalyst/Reagent | Key Feature | Ref |

|---|---|---|---|

| Catalyst-Tuned Hydroalkylation | Co or Ni catalyst with chiral BOX ligands | Regio- and enantioselective alkylation of pyrrolines. | organic-chemistry.org |

| Intramolecular Carboamination | Copper(II) carboxylate | High diastereoselectivity for cis-2,5-disubstituted pyrrolidines. | nih.gov |

| Chiral Synthon Approach | S-pyroglutamic acid | Retention of configuration at C5. | nih.gov |

| [3+2] Cycloaddition | Azomethine ylide + Dipolarophile | High diastereoselectivity in multicomponent reactions. | tandfonline.com |

| Microwave-Promoted MCR | Sugar-derived lactone | Diastereoselective assembly via iminium ion intermediate. | researchgate.net |

Mechanistic Studies on Functionalization and Derivatization Reactions

Functionalization and derivatization are key steps for modifying the properties of a core molecular scaffold. For analytical purposes, such as in gas chromatography (GC), derivatization is used to increase the volatility and thermal stability of compounds. numberanalytics.com Common derivatization reactions include silylation, acylation, and alkylation. numberanalytics.com

Silylation is a popular technique where an active hydrogen in a functional group (like an N-H bond in a lactam) is replaced by a trimethylsilyl (B98337) (TMS) group. research-solution.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly reactive silylating agents. research-solution.com Trimethylsilylimidazole (TMSI) is a more selective reagent that reacts with hydroxyl groups but not typically with amines or amides, which can be useful for selective derivatization. research-solution.com

Acylation involves the introduction of an acyl group. Trifluoroacetic anhydride (B1165640) (TFAA) is a common reagent used for this purpose, reacting with alcohols, phenols, and amines to produce stable and volatile derivatives. research-solution.com The reaction can be promoted by the addition of a base, such as triethylamine, which acts as an acid scavenger. research-solution.com

Alkylation of the pyrrolidin-2-one nitrogen is a common synthetic functionalization. The hydrogen on the nitrogen atom is relatively active and can undergo substitution. chemicalbook.com In the presence of a base, 2-pyrrolidone can react with alkyl halides or dialkyl sulfates to yield N-alkyl pyrrolidones. chemicalbook.com

Beyond simple derivatization, more complex functionalizations are also mechanistically studied. For example, the selective cleavage and functionalization of C-N/C-C bonds in related saturated cyclic amines can be achieved under specific conditions. researchgate.net These cascade reactions can lead to highly functionalized acyclic N-formal amines or acylated N-heterocycles, with copper catalysts often playing a role in dehydrogenation, decarboxylation, and cross-coupling steps. researchgate.net

Table 3: Common Derivatization Reactions for Pyrrolidin-2-one Derivatives

| Reaction Type | Common Reagent(s) | Purpose | Ref |

|---|---|---|---|

| Silylation | BSTFA, MSTFA, TMSI | Increase volatility for GC analysis | research-solution.com |

| Acylation | Trifluoroacetic anhydride (TFAA) | Produce stable, volatile derivatives | research-solution.com |

| N-Alkylation | Alkyl halides, Dialkyl sulfates (with base) | Synthetic modification of the core structure | chemicalbook.com |

Future Research Directions and Emerging Trends in the Chemistry of 4,4,5 Trimethylpyrrolidin 2 One

The pyrrolidinone core is a significant scaffold in organic and medicinal chemistry. While much has been accomplished, the future of 4,4,5-trimethylpyrrolidin-2-one and related substituted pyrrolidinones is poised for significant advancements. Emerging research focuses on developing more sustainable synthetic methodologies, exploring new chemical reactions, utilizing advanced computational tools, and expanding their applications into novel scientific domains.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,5,5-Trimethylpyrrolidin-2-one, and how can reaction conditions be optimized for high yield?

- Answer : The compound is synthesized via (i) cyclization of functionalized acyclic precursors (e.g., β-lactams or cyclopropanecarboxamides) and (ii) oxidation of pyrroline derivatives. Optimization involves adjusting catalysts (e.g., transition metals for oxidation), solvent polarity (e.g., dichloromethane for cyclization), and temperature (80–120°C). Reaction progress is monitored via TLC or HPLC, with yields typically ranging from 60% to 85% depending on purification methods (e.g., column chromatography) .

Q. How can researchers confirm the structural identity and purity of 3,5,5-Trimethylpyrrolidin-2-one?

- Answer : Key techniques include:

- NMR : -NMR (δ 1.2–1.4 ppm for methyl groups; δ 3.5–4.0 ppm for pyrrolidinone ring protons) and -NMR (δ 175–180 ppm for the carbonyl group) .

- Mass Spectrometry : ESI-MS (m/z 141.2 [M+H]) .

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C–C–N bond angles ~109°) .

Q. What are the key physicochemical properties relevant to handling this compound in experimental workflows?

- Answer : The compound is stable under inert atmospheres but hygroscopic. Key properties:

- Melting Point : ~120–124°C (varies with crystallinity) .

- Solubility : Miscible in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<1 mg/mL) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for pyrrolidinone derivatives?

- Answer : Contradictions in bioactivity (e.g., antimicrobial IC values) often arise from assay variability. Mitigation strategies:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution with S. aureus ATCC 25923) .

- Control Compounds : Include reference agents (e.g., ciprofloxacin for antimicrobial assays) .

- Dose-Response Curves : Triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .

Q. What mechanistic insights support the neuroprotective activity of 3,5,5-Trimethylpyrrolidin-2-one?

- Answer : Proposed mechanisms include:

- ROS Scavenging : Reduces oxidative stress in neuronal cells (validated via DCFH-DA fluorescence assays) .

- Enzyme Modulation : Inhibits acetylcholinesterase (AChE) with IC ~25 µM, measured via Ellman’s method .

- Synergistic Effects : Co-administration with NMDA receptor antagonists enhances neuroprotection in in vitro models .

Q. How can computational methods guide the design of pyrrolidinone-based drug candidates?

- Answer :

- Docking Studies : Use AutoDock Vina to predict binding to targets (e.g., AChE PDB ID 4EY7).

- QSAR Models : Correlate substituent effects (e.g., methyl groups at positions 3/5) with logP and bioavailability .

- MD Simulations : Assess conformational stability of the pyrrolidinone ring in aqueous environments (CHARMM force field) .

Methodological Challenges and Solutions

Q. Why do certain synthetic routes for 3,5,5-Trimethylpyrrolidin-2-one produce low yields, and how can this be addressed?

- Answer : Low yields (<50%) in cyclization reactions result from side reactions (e.g., ring-opening). Solutions:

- Protecting Groups : Temporarily shield reactive amines (e.g., Boc protection) .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) and improves selectivity .

Q. How can researchers validate the stereochemical integrity of substituted pyrrolidinones during synthesis?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.